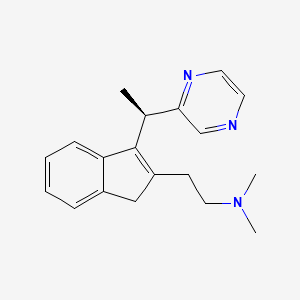
NBI-3 (non-labeled)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBI-3 is a small-molecule compound known for its role as a histamine H1 receptor antagonist. It is part of a series of compounds that have been studied for their potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions mediated by histamine.
Méthodes De Préparation
The synthesis of NBI-3 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic routes often involve the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with careful monitoring of reaction parameters to optimize yield and purity.
Analyse Des Réactions Chimiques
NBI-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NBI-3 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.
Applications De Recherche Scientifique
Chemistry: NBI-3 is used as a model compound in studies of histamine receptor antagonists and their mechanisms of action.
Biology: NBI-3 is used in research on histamine-mediated processes, including allergic reactions and inflammation.
Medicine: NBI-3 has potential therapeutic applications in the treatment of conditions such as allergies, asthma, and other histamine-related disorders.
Industry: NBI-3 may be used in the development of new pharmaceuticals and other products that target histamine receptors.
Mécanisme D'action
NBI-3 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the activation of downstream signaling pathways that mediate allergic reactions and other histamine-related processes. The molecular targets of NBI-3 include the histamine H1 receptor and associated signaling proteins.
Comparaison Avec Des Composés Similaires
NBI-3 is similar to other histamine H1 receptor antagonists, such as diphenhydramine and cetirizine. NBI-3 has unique structural features that may confer distinct pharmacological properties. For example, NBI-3 may have different binding affinities for the histamine H1 receptor or different metabolic profiles compared to other compounds in this class.
Similar compounds include:
- Diphenhydramine
- Cetirizine
- Loratadine
These compounds share a common mechanism of action but may differ in their pharmacokinetics, side effect profiles, and clinical applications.
Propriétés
Numéro CAS |
867036-04-2 |
|---|---|
Formule moléculaire |
C19H23N3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[3-[(1R)-1-pyrazin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C19H23N3/c1-14(18-13-20-9-10-21-18)19-16(8-11-22(2)3)12-15-6-4-5-7-17(15)19/h4-7,9-10,13-14H,8,11-12H2,1-3H3/t14-/m0/s1 |
Clé InChI |
AYEYSXMZCARQKR-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |
SMILES canonique |
CC(C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


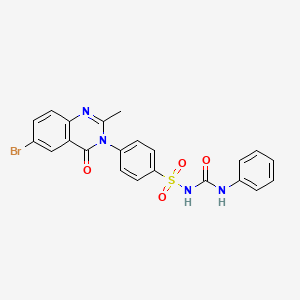
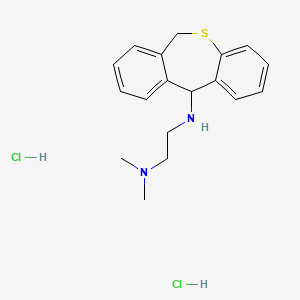
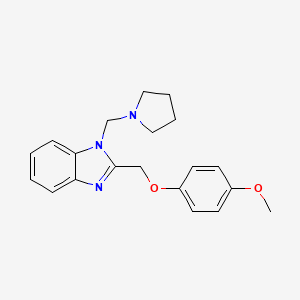
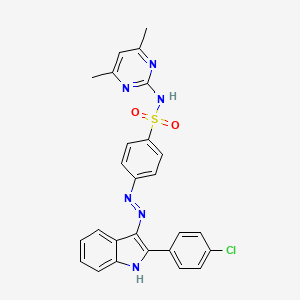
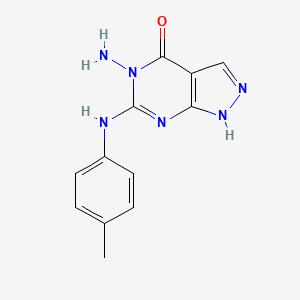
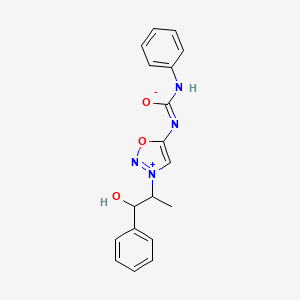

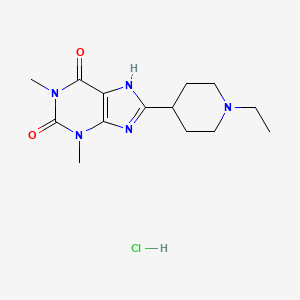
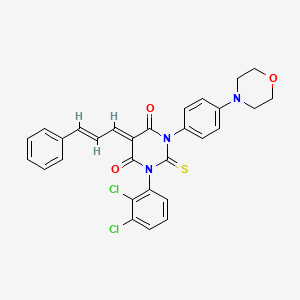
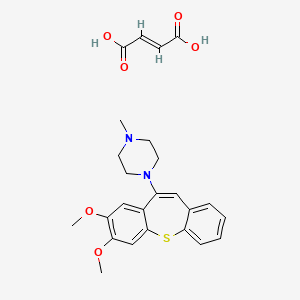
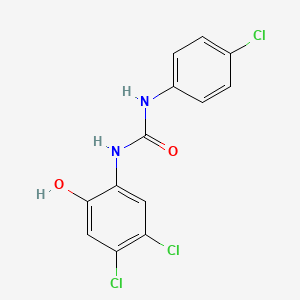
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
